3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H10O3 It is a derivative of biphenyl, featuring a hydroxyl group (-OH) at the 3-position and a carboxylic acid group (-COOH) at the 2-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid typically involves several steps. One common method includes the Suzuki coupling reaction between 2-bromo-1-hydroxybenzene and 3-carboxyphenylboronic acid. The reaction is catalyzed by palladium(II) acetate (Pd(OAc)2) in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like water or ethanol. The reaction mixture is heated to around 50°C for several hours to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the process is optimized to increase yield and reduce costs. This involves using readily available raw materials, minimizing the number of reaction steps, and employing less toxic reagents. The industrial method may also include hydrogenation and debenzylation steps under catalytic conditions using palladium on carbon (Pd/C) to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 3-oxo-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.
2-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Hydroxyl group at a different position.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Fluoro group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable for various applications.
Properties
IUPAC Name |
2-hydroxy-6-phenylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMKSYKFEDJPMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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